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molecular formula C15H21N3 B172828 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile CAS No. 92703-36-1

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile

Cat. No. B172828
M. Wt: 243.35 g/mol
InChI Key: HHVOXWSYIFASSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492559B2

Procedure details

208 g (3 eq.) N,N-dimethylamine hydrochloride, 154 g (3 eq.) potassium cyanide in 154 ml water and 1050 ml (7 eq.) of a 40% dimethylamine solution were added to a solution of 150 g (1 eq.) 1-benzylpiperidin-4-one in 300 ml methanol and the mixture was cooled to 0° C. 75 ml (0.5 eq.) concentrated hydrochloric acid were then added at 0° C. and the reaction mixture was stirred for 24 h at room temperature. The reaction course was monitored by thin-layer chromatography (20% EtOAc/hexane). Once the conversion was complete, the solid that had formed was filtered out and washed with iced water (4 l). The solid obtained was then dissolved in ethyl acetate and dried with Na2SO4. Following removal of the solvent under reduced pressure, 165 g (85%) of crude product were obtained in the form of a solid.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[C-]#N.[K+].[CH3:8][NH:9]C.[CH2:11]([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>O.CO.C(OCC)(=O)C.CCOC(C)=O.CCCCCC>[CH2:11]([N:18]1[CH2:23][CH2:22][C:21]([N:3]([CH3:4])[CH3:2])([C:8]#[N:9])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,10.11|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
154 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
150 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
154 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid that had formed
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with iced water (4 l)
CUSTOM
Type
CUSTOM
Details
The solid obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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